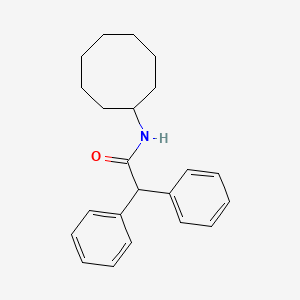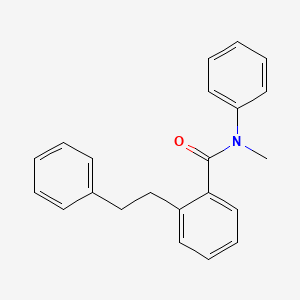![molecular formula C16H16N4O B5099886 2-methyl-N-[[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B5099886.png)
2-methyl-N-[[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline is a complex organic compound that features a combination of pyridine, oxadiazole, and aniline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 3-methylpyridin-2-yl boronic acid with 5-bromo-1,2,4-oxadiazole in the presence of a palladium catalyst . The resulting intermediate is then reacted with 2-methylaniline under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, the α-methylation of substituted pyridines can be achieved using a bench-top continuous flow setup with Raney nickel as a catalyst .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and aniline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted aniline or pyridine derivatives.
Scientific Research Applications
2-methyl-N-[[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-[[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: Shares structural similarities with the presence of pyridine and aniline moieties.
2-[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]methylthio]-1H-benzimidazole: Contains a pyridine ring and is used in medicinal chemistry.
Uniqueness
2-methyl-N-[[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals with tailored properties.
Properties
IUPAC Name |
2-methyl-N-[[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-11-6-3-4-8-13(11)18-10-14-19-16(20-21-14)15-12(2)7-5-9-17-15/h3-9,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDBRZKQGDIVEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=NOC(=N2)CNC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(4-acetyl-1,4-diazepan-1-yl)-2-oxoethyl]-4-(3,4-dimethoxybenzyl)-2-piperazinone](/img/structure/B5099805.png)
![N-(4-nitrophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5099806.png)
![(3,4-dimethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5099808.png)
![1,7,8,9,10,10-hexachloro-4-(3,4-dimethylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5099809.png)

![1,3-Dimethoxy-2-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B5099825.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-2-methyl-3-nitrobenzamide](/img/structure/B5099833.png)

![2-(3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B5099855.png)
![4-[4-(benzyloxy)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5099871.png)
![2-{[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5099894.png)
![4-(5-bromo-2,4-dimethoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5099899.png)
![N-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide trifluoroacetate](/img/structure/B5099906.png)
![1-[2,4-Bis(2,4-dichlorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone](/img/structure/B5099911.png)
